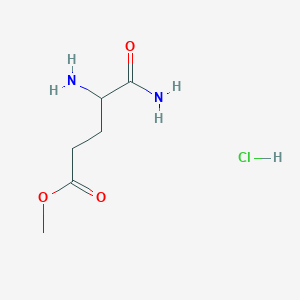

Methyl 4,5-diamino-5-oxopentanoate hydrochloride

Description

BenchChem offers high-quality Methyl 4,5-diamino-5-oxopentanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,5-diamino-5-oxopentanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJYPWQHBLMCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 4,5-diamino-5-oxopentanoate Hydrochloride: A Senior Application Scientist's In-depth Guide

Introduction: Strategic Importance of a Versatile Building Block

Methyl 4,5-diamino-5-oxopentanoate hydrochloride, systematically known as L-glutamine methyl ester hydrochloride, is a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. As the methyl ester derivative of the naturally occurring amino acid L-glutamine, it offers a strategic advantage in peptide synthesis and the development of novel therapeutics. The esterification of the α-carboxylic acid masks its nucleophilicity, allowing for selective reactions at the N-terminus or the side-chain amide. Furthermore, its hydrochloride salt form enhances stability, crystallinity, and handling properties, making it a reliable and convenient reagent in a laboratory setting.[1]

This technical guide provides a comprehensive overview of the most efficient and reliable methods for the synthesis of Methyl 4,5-diamino-5-oxopentanoate hydrochloride. We will delve into two primary synthetic strategies, elucidating the causality behind procedural choices, providing detailed step-by-step protocols, and presenting the necessary data for reaction validation and product characterization.

Comparative Analysis of Synthetic Strategies

The synthesis of L-glutamine methyl ester hydrochloride is primarily achieved via Fischer esterification, utilizing an excess of methanol as both the solvent and reagent, with a strong acid catalyst. The two most effective and widely adopted methods for generating the acidic environment in situ involve the use of thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).

-

Thionyl Chloride (SOCl₂) Method: A traditional and robust method where SOCl₂ reacts with methanol to produce methyl sulfite and hydrochloric acid (HCl), which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. While effective, this method requires careful handling of the highly corrosive and moisture-sensitive thionyl chloride and often necessitates heating.

-

Trimethylchlorosilane (TMSCl) Method: A milder, more convenient, and often higher-yielding alternative. TMSCl reacts with methanol to generate HCl in situ. The reaction typically proceeds smoothly at room temperature, avoiding the need for heat and the hazards associated with SOCl₂. This method is often favored for its operational simplicity and compatibility with sensitive substrates.[1]

Below is a logical workflow comparing these two primary synthetic routes.

Caption: Comparative workflow of the two primary synthetic routes.

Core Synthesis Protocols

The following protocols are presented as self-validating systems. Adherence to these steps, coupled with standard laboratory techniques, will reliably yield the target compound.

Protocol 1: Preferred Synthesis using Trimethylchlorosilane (TMSCl)

This method is recommended for its mild conditions, high yield, and operational simplicity.[1]

Materials:

-

L-Glutamine (1.0 eq)

-

Anhydrous Methanol (MeOH, approx. 0.1 M concentration)

-

Trimethylchlorosilane (TMSCl, 2.0-2.2 eq)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add L-glutamine.

-

Solvent Addition: Add anhydrous methanol to the flask to create a suspension. Begin vigorous stirring.

-

Reagent Addition: Slowly add trimethylchlorosilane (TMSCl) dropwise to the stirring suspension at room temperature. The mixture may warm slightly, and the solids will gradually dissolve.

-

Reaction: Continue to stir the resulting solution at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-24 hours).

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid or semi-solid is the crude product.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[1] However, for many applications, the material obtained after evaporation is of sufficient purity.

Protocol 2: Synthesis using Thionyl Chloride (SOCl₂)

This classic method is also highly effective, though it requires more stringent handling of reagents. The protocol is adapted from established procedures for amino acid esterification.

Materials:

-

L-Glutamine (1.0 eq)

-

Anhydrous Methanol (MeOH, approx. 0.2 M concentration)

-

Thionyl Chloride (SOCl₂, 2.0-2.5 eq)

-

tert-Butyl Methyl Ether (TBME) or Diethyl Ether

-

Round-bottom flask with reflux condenser, magnetic stirrer, ice bath, and drying tube

Step-by-Step Methodology:

-

Reaction Setup: Add anhydrous methanol to a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the flask in an ice bath to 0°C.

-

Reagent Addition: While maintaining the temperature at 0°C, add thionyl chloride dropwise to the cold methanol. This exothermic reaction generates HCl gas and should be performed in a well-ventilated fume hood. Stir for 15-30 minutes.

-

Substrate Addition: Remove the ice bath and add the L-glutamine to the acidic methanol solution in one portion.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60-65°C). Maintain reflux with stirring for 4-7 hours, or until TLC indicates completion.[2]

-

Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath. Induce precipitation of the hydrochloride salt by slowly adding an excess of a non-polar solvent like tert-butyl methyl ether with vigorous stirring.

-

Purification: Collect the resulting white crystalline solid by vacuum filtration. Wash the filter cake with additional cold tert-butyl methyl ether to remove any residual impurities. Dry the product under vacuum.

Mechanism of Action: Acid-Catalyzed Esterification

The underlying mechanism for both protocols is a classic Fischer-Speier esterification. The key is the generation of HCl, which plays a dual role.

Caption: Mechanism of Fischer-Speier Esterification.

-

Protonation of the Carbonyl: The acid catalyst (HCl) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or chloride ion) to yield the final ester product and regenerate the acid catalyst.

The amino group of L-glutamine is protonated by the excess acid to form an ammonium salt (-NH₃⁺), which protects it from participating in side reactions.

Data Presentation: Physicochemical Properties and Expected Outcomes

Proper characterization is essential for verifying the synthesis of the target compound. The following tables summarize key properties and expected results.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 32668-14-7 | [3][4] |

| Molecular Formula | C₆H₁₃ClN₂O₃ | [3][5] |

| Molecular Weight | 196.63 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid | [6] |

| Purity | ≥98% (Typical from commercial suppliers) | [3] |

| SMILES | NC(OC)=O.Cl | [3] |

| InChIKey | HGYBXODOMJPMNO-WCCKRBBISA-N |

Table 2: Summary of Synthetic Outcomes

| Parameter | TMSCl Method | SOCl₂ Method |

| Typical Yield | 93-95% | ~98% (based on glutamic acid) |

| Purity (crude) | High | High |

| Reaction Temp. | Room Temperature | Reflux (~65°C) |

| Reaction Time | 12-24 hours | 4-7 hours |

| Key Advantage | Mild conditions, operational simplicity | Robust, well-established |

| Reference | [1] | [2] |

Table 3: Predicted Spectroscopic Data for Characterization

| Data Type | Predicted Signals and Interpretation |

| ¹H NMR (D₂O) | ~3.9-4.1 ppm (t, 1H): α-proton (-CH-NH₃⁺)~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃)~2.5 ppm (t, 2H): γ-protons (-CH₂-C(=O)NH₂)~2.1-2.3 ppm (m, 2H): β-protons (-CH-CH₂-CH₂-) |

| ¹³C NMR (D₂O) | ~178-180 ppm: Amide carbonyl carbon~172-174 ppm: Ester carbonyl carbon~54-56 ppm: Methyl ester carbon (-OCH₃)~52-54 ppm: α-carbon~30-32 ppm: γ-carbon~26-28 ppm: β-carbon |

| ESI-MS | [M+H]⁺ = 161.09 m/z (for the free base C₆H₁₂N₂O₃) |

Conclusion and Field-Proven Insights

The synthesis of Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a straightforward yet crucial transformation for researchers in peptide and medicinal chemistry. While both the thionyl chloride and trimethylchlorosilane methods are effective, the TMSCl route is highly recommended for its superior convenience, safety profile, and mild reaction conditions, which are particularly beneficial for preserving the integrity of the side-chain amide. The protocols and data provided in this guide constitute a self-validating framework for the successful synthesis and characterization of this valuable chemical intermediate. Always ensure that reactions are monitored to completion by TLC for optimal results.

References

-

PubChem. L-Glutamine methyl ester hydrochloride | C6H13ClN2O3 | CID 44593840. [Link]

-

ChemBK. L-GlutaMine Methyl ester | 32668-14-7. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000641). [Link]

Sources

- 1. L-Glutamine methyl ester hydrochloride | 32668-14-7 | Benchchem [benchchem.com]

- 2. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. L-Glutamine methyl ester hydrochloride | C6H13ClN2O3 | CID 44593840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 32668-14-7: methyl (2S)-2,5-diamino-5-oxo-pentanoate h… [cymitquimica.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000641) [hmdb.ca]

- 8. L-Glutamine(56-85-9) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to Methyl 4,5-diamino-5-oxopentanoate hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a derivative of L-glutamine, has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its trifunctional nature, possessing a primary amine, a primary amide, and a methyl ester, offers a versatile platform for constructing diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

| Property | Value/Information | Source(s) |

| CAS Number | 1323290-64-7 | [1][2] |

| Molecular Formula | C₆H₁₃ClN₂O₃ | [3] |

| Molecular Weight | 196.63 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | 2-8°C, sealed in a dry environment | [2][4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from structure |

| Melting Point | Not consistently reported in available literature. | |

| Boiling Point | Not applicable (decomposes upon strong heating). | Inferred from structure |

| pKa | The primary amine is expected to have a pKa in the range of 9-10. | Inferred from structure |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): Expected chemical shifts (in ppm, referenced to a standard like TMS) in a solvent like D₂O or DMSO-d₆ would include:

-

A singlet for the methyl ester protons (~3.6-3.8 ppm).

-

Multiplets for the methylene protons of the pentanoate backbone (~1.9-2.5 ppm).

-

A multiplet for the methine proton at the chiral center (C4) (~3.8-4.2 ppm).

-

Broad signals for the amine and amide protons (variable, depending on solvent and concentration).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected chemical shifts (in ppm) would include:

-

A signal for the methyl ester carbon (~52 ppm).

-

Signals for the methylene carbons (~25-35 ppm).

-

A signal for the chiral methine carbon (~55 ppm).

-

Signals for the two carbonyl carbons (ester and amide, ~170-175 ppm).

Infrared (IR) Spectroscopy: Key vibrational frequencies (in cm⁻¹) would be expected for:

-

N-H stretching of the amine and amide (broad, ~3200-3400 cm⁻¹).

-

C-H stretching of the alkyl chain (~2850-3000 cm⁻¹).

-

C=O stretching of the ester and amide (strong, ~1650-1750 cm⁻¹).

-

N-H bending of the amine and amide (~1550-1650 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (C₆H₁₂N₂O₃) at m/z 160.08.

Synthesis and Reactivity

Methyl 4,5-diamino-5-oxopentanoate hydrochloride is typically synthesized from L-glutamine. The general synthetic strategy involves the esterification of the carboxylic acid group of L-glutamine.

Generalized Synthetic Workflow

Sources

- 1. WO2018085247A1 - Compounds for malt1 degradation - Google Patents [patents.google.com]

- 2. Boc-L-glutamine Methyl Ester|4976-88-9 [benchchem.com]

- 3. WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same - Google Patents [patents.google.com]

- 4. US10357489B2 - Antiproliferative compounds and methods of use thereof - Google Patents [patents.google.com]

(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Importance of Glutamine Analogs in Medicinal Chemistry

(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a key derivative of L-glutamine, serves as a critical building block in the synthesis of complex pharmaceutical agents. Its structure, which combines a reactive methyl ester with the foundational scaffold of glutamine, makes it an invaluable intermediate for medicinal chemists. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, with a particular focus on its role in the development of targeted therapeutics. As a derivative of the most abundant amino acid in human plasma, its relevance extends to the modulation of metabolic pathways that are often dysregulated in disease states, particularly in oncology.[1] Glutamine plays a central role in cellular energy, nitrogen transport, and biosynthesis, making its analogs potent tools for therapeutic intervention.[1][2]

Physicochemical Properties and Identification

A comprehensive understanding of the physicochemical properties of (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride is fundamental for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1323290-64-7 | [3] |

| Molecular Formula | C6H13ClN2O3 | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | [1] |

| Synonyms | H-Glu(OMe)-NH2.HCl, O5-Methyl-L-isoglutamine hydrochloride | [1] |

| Appearance | Solid | [3] |

| Purity | Typically >95% | [3] |

Synthesis and Mechanistic Insights: A Self-Validating Protocol

The synthesis of (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride is most efficiently achieved through the direct esterification of L-glutamine. The use of trimethylchlorosilane (TMSCl) in methanol is a preferred method due to its mild reaction conditions and the in situ generation of hydrochloric acid, which catalyzes the esterification and subsequently forms the desired hydrochloride salt.[4] This one-pot approach is highly efficient and minimizes the need for handling corrosive gaseous HCl.

Reaction Mechanism

The reaction proceeds via the activation of the carboxylic acid group of L-glutamine. TMSCl reacts with methanol to generate methoxytrimethylsilane and HCl. The protonated carbonyl group is then susceptible to nucleophilic attack by methanol, leading to the formation of the methyl ester. The generated HCl ensures the final product is isolated as its stable hydrochloride salt.

Experimental Workflow: Synthesis of (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride

Caption: Workflow for the synthesis and characterization of (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride.

Detailed Experimental Protocol

Materials:

-

L-Glutamine (1.0 eq)

-

Anhydrous Methanol (10 vol)

-

Trimethylchlorosilane (TMSCl) (2.5 eq)

-

Diethyl ether

-

Argon or Nitrogen atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend L-glutamine in anhydrous methanol.

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add trimethylchlorosilane dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid or viscous residue.

-

Purification: Triturate the residue with diethyl ether to precipitate the product. Filter the solid, wash with diethyl ether, and dry under vacuum to yield (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride as a white solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5] The enantiomeric purity can be determined by chiral HPLC.

Applications in Drug Development: A Gateway to Novel Therapeutics

(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a versatile building block in the synthesis of high-value pharmaceutical compounds. Its utility is particularly pronounced in the development of therapies targeting glutamine metabolism and in the construction of complex heterocyclic systems.

Synthesis of Lenalidomide Analogues and Other IMiDs

A significant application of glutamine derivatives is in the synthesis of immunomodulatory drugs (IMiDs), such as lenalidomide and its analogues.[6][7] These molecules are crucial in the treatment of multiple myeloma and other hematological cancers. The glutarimide ring of these drugs is often derived from glutamine or its derivatives. The (S)-chirality is often essential for the biological activity of these compounds.

Caption: Synthetic pathway to Lenalidomide analogues utilizing the glutamine-derived building block.

The synthesis involves the coupling of the glutamine derivative with a substituted 2-(bromomethyl)nitrobenzoate, followed by cyclization to form the isoindolinone-piperidinedione core structure.[6][7] Subsequent reduction of the nitro group yields the final active pharmaceutical ingredient.

Peptide Synthesis

As a protected form of glutamine, (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a valuable reagent in solid-phase peptide synthesis (SPPS).[8] The methyl ester protects the C-terminus of the glutamine residue, allowing for the sequential addition of other amino acids to the N-terminus. The hydrochloride salt form improves the stability and handling of the compound.

Conclusion: An Essential Tool for Modern Drug Discovery

(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis, coupled with its versatile reactivity, provides access to a wide range of complex and biologically active molecules. From the development of life-saving cancer therapies to the intricate construction of novel peptides, this glutamine derivative will undoubtedly continue to play a pivotal role in the advancement of pharmaceutical sciences. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this valuable compound in their drug discovery endeavors.

References

-

A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. [Link]

-

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 - PubChem. PubChem. [Link]

- Processes for the preparation of (s)-3-4-((4-(morpholinomethyl) benzyl)oxy)-1-oxoisoindolin-2-yl) piperidine-2,6-dione and pharmaceutically acceptable forms thereof - Google Patents.

-

L-Glutamine | C5H10N2O3 - PubChem. PubChem. [Link]

-

Esterification of amino acids with methanol in the presence of TMSCl. - ResearchGate. ResearchGate. [Link]

-

Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PubMed Central. National Center for Biotechnology Information. [Link]

-

Alternative synthesis of lenalidomide - ResearchGate. ResearchGate. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

- US3105852A - Process for the preparation of l-(+)-glutamine - Google Patents.

-

METHOD FOR PREPARING LENALIDOMIDE - European Patent Office - EP 3789385 A1 - Googleapis.com. Googleapis. [Link]

Sources

- 1. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride(1323290-64-7) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4,5-diamino-5-oxopentanoate Hydrochloride: A Key Building Block for Scientific Research

Abstract

Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a derivative of the amino acid L-glutamine, featuring a methyl ester at the alpha-carboxyl position. This modification renders it a valuable building block in synthetic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. Its hydrochloride salt form enhances stability and solubility in common solvents used in laboratory settings. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, its application in peptide coupling reactions, and essential safety and handling information. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Molecular Attributes

Methyl 4,5-diamino-5-oxopentanoate hydrochloride is the hydrochloride salt of L-glutamine methyl ester. The presence of the methyl ester protects the carboxylic acid, allowing for selective reactions at the alpha-amino group. This characteristic is fundamental to its utility as an intermediate in multi-step syntheses.

Physicochemical Properties

A precise understanding of the compound's properties is critical for its effective use in experimental design. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃ClN₂O₃ | [1][2][3] |

| Molecular Weight | 196.63 g/mol | [1][2][4] |

| CAS Number | 1323290-64-7 | [1][3][4] |

| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | [5] |

| Synonyms | (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, H-Gln(OMe)-HCl | [3][5] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | 2-8°C, in a dry environment | [4] |

Synthesis and Purification

The synthesis of Methyl 4,5-diamino-5-oxopentanoate hydrochloride from its parent amino acid, L-glutamine, is a foundational procedure in organic chemistry. The primary objective is the selective esterification of the α-carboxylic acid without affecting the side-chain amide or the α-amino group. The most common and efficient methods involve the use of an alcohol (methanol) in the presence of an acid catalyst.

Rationale for Synthetic Approach

Direct esterification under acidic conditions (Fischer esterification) is the most straightforward approach. The acid catalyst serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by methanol, and it protonates the α-amino group, protecting it from acting as a nucleophile and preventing side reactions like diketopiperazine formation. Reagents like thionyl chloride (SOCl₂) or chlorotrimethylsilane (TMSCl) are highly effective as they react with methanol in situ to generate anhydrous HCl gas, which drives the reaction to completion.[6] The TMSCl method is often preferred for its milder conditions and high yields.[1]

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of Methyl 4,5-diamino-5-oxopentanoate HCl.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method adapted from established procedures for amino acid esterification.[1][6]

Materials:

-

L-Glutamine (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (TMSCl) (2.2 eq)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon line

Procedure:

-

Reaction Setup: Suspend L-Glutamine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Addition of Reagent: Cool the suspension to 0°C using an ice bath. Slowly add chlorotrimethylsilane (2.2 eq) dropwise to the stirred suspension. Causality: The slow addition at low temperature controls the exothermic reaction between TMSCl and methanol.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting L-glutamine spot.

-

Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess HCl. This will yield the crude product as a salt.

-

Purification: Purify the crude product by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and precipitate the pure product by the slow addition of cold diethyl ether.

-

Drying: Filter the resulting white crystalline solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure Methyl 4,5-diamino-5-oxopentanoate hydrochloride.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stability of the synthesized compound, a panel of analytical techniques should be employed. This is a self-validating step crucial for its use in subsequent, sensitive applications like drug synthesis.

| Analytical Method | Expected Outcome / Key Features | Purpose |

| ¹H NMR | Signals corresponding to the methyl ester protons (~3.7 ppm), the α-proton (~4.1 ppm), and the β and γ-protons (~2.1-2.5 ppm). Protons of the amide and ammonium groups will also be present. | Confirms molecular structure and identity. |

| ¹³C NMR | Resonances for the ester carbonyl, amide carbonyl, α-carbon, β-carbon, γ-carbon, and the methyl ester carbon. | Provides further confirmation of the carbon skeleton. |

| FTIR Spectroscopy | Characteristic absorption bands for N-H stretching (amine hydrochloride), C=O stretching (ester and amide), and C-O stretching. | Confirms the presence of key functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (M+H)⁺ at m/z 161.09. | Determines the molecular weight and confirms the elemental composition. |

| HPLC | A single major peak indicating high purity (typically >95%). | Quantifies purity and detects any residual starting material or byproducts. |

Note: Specific spectral data can be found on platforms like ChemicalBook.[7]

Applications in Drug Development and Research

Methyl 4,5-diamino-5-oxopentanoate hydrochloride serves as a key intermediate, primarily in peptide synthesis. The ester group masks the carboxylic acid, while the hydrochloride salt ensures the α-amino group is protonated and non-nucleophilic until desired.

Role as a Building Block in Peptide Synthesis

The compound is an essential component in the synthesis of peptides containing a C-terminal glutamine residue. The free amino group can be coupled with an N-protected amino acid to form a dipeptide. This process is central to the construction of larger peptide chains, many of which are therapeutic agents.

General Peptide Coupling Workflow

Caption: Workflow for a standard peptide coupling reaction using the target molecule.

Detailed Experimental Protocol: Dipeptide Synthesis

This protocol outlines the coupling of N-Boc-Alanine with Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a representative example of its application.[2][8][9]

Materials:

-

Methyl 4,5-diamino-5-oxopentanoate hydrochloride (1.0 eq)

-

N-Boc-L-Alanine (1.05 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Neutralization: Dissolve Methyl 4,5-diamino-5-oxopentanoate hydrochloride (1.0 eq) in anhydrous DCM. Cool to 0°C and add DIPEA (1.1 eq) dropwise. Stir for 20 minutes. Causality: The base deprotonates the ammonium hydrochloride to generate the free, nucleophilic α-amino group required for the coupling reaction.

-

Activation: In a separate flask, dissolve N-Boc-L-Alanine (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C and add EDC·HCl (1.1 eq). Stir for 30 minutes. Causality: EDC activates the carboxylic acid of Boc-Alanine, and HOBt acts as a racemization suppressant by forming a less reactive, but more selective, active ester intermediate.[10]

-

Coupling: Add the neutralized amine solution from step 1 to the activated acid solution from step 2. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up: Upon reaction completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[4] Protect from moisture and light to prevent degradation.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for chemical waste.

Conclusion

Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a foundational building block for chemical synthesis, offering a strategic advantage in the construction of complex molecules, particularly peptides. Its synthesis is straightforward, and its reactivity is well-defined, making it a reliable tool for researchers. The protocols and data presented in this guide are designed to provide scientists and drug development professionals with the necessary technical insights to effectively and safely utilize this versatile compound in their research endeavors.

References

-

Kriechbaum, M., List, M., Himmelsbach, M., Redhammer, G. J., & Monkowius, U. (2014). Peptide Coupling between Amino Acids and the Carboxylic Acid of a Functionalized Chlorido-gold(I)-phosphane. Inorganic Chemistry, 53(19), 10602–10610. [Link]

-

PubChem. (n.d.). (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. Retrieved January 4, 2026, from [Link]

-

PubMed. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. Retrieved January 4, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). US3105852A - Process for the preparation of l-(+)-glutamine.

-

ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). US2883399A - Method of preparing l(+)-glutamine.

-

PubChem. (n.d.). (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. Retrieved January 4, 2026, from [Link]

-

LookChem. (n.d.). Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride. Retrieved January 4, 2026, from [Link]

Sources

- 1. L-Glutamine methyl ester hydrochloride | 32668-14-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 4,5-diamino-5-oxopentanoate hydrochloride [cymitquimica.com]

- 4. Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride | lookchem [lookchem.com]

- 5. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride(1323290-64-7) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to the Synthesis of Methyl 4,5-diamino-5-oxopentanoate Hydrochloride

This guide provides a comprehensive overview of the synthesis of Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a key intermediate in pharmaceutical research and development. We will delve into the selection of starting materials, detailed synthetic protocols, and the underlying chemical principles that ensure a successful and efficient synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important molecule.

Strategic Selection of the Core Starting Material

The molecular structure of Methyl 4,5-diamino-5-oxopentanoate hydrochloride, also known by its chemical synonym H-Gln(OMe)-OH·HCl, points towards a derivative of the naturally occurring amino acid, L-glutamine.[1] A retrospective analysis of its structure reveals a methyl ester at the α-carboxylic acid position and an amide at the γ-carboxylic acid position of a glutamic acid backbone. This observation logically suggests two primary synthetic strategies:

-

Route A: Direct Esterification of L-Glutamine. This is the most straightforward and atom-economical approach. L-glutamine already possesses the requisite γ-amide functionality. Therefore, a selective esterification of the α-carboxylic acid would directly yield the target molecule.

-

Route B: Multi-step Synthesis from L-Glutamic Acid. This pathway involves the initial formation of L-glutamic acid dimethyl ester, followed by a selective amidation of the γ-ester group. While feasible, this route introduces the challenge of achieving high selectivity in the amidation step, as both the α- and γ-esters are susceptible to reaction.

For the purposes of this guide, and in alignment with principles of efficiency and synthetic elegance, we will focus on Route A , the direct esterification of L-glutamine. This choice is predicated on the commercial availability of L-glutamine and the existence of well-established methodologies for the selective esterification of amino acids.

The Synthetic Pathway: Direct Esterification of L-Glutamine

The core of this synthesis lies in the chemoselective esterification of the α-carboxylic acid of L-glutamine in the presence of the primary amide. The reaction is typically carried out in methanol, which serves as both the solvent and the esterifying agent. An acid catalyst is required to protonate the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The resulting product is isolated as its hydrochloride salt, which enhances its stability and simplifies handling.

Two common and effective methods for this transformation are the use of thionyl chloride (SOCl₂) in methanol and trimethylchlorosilane (TMSCl) in methanol.

The Thionyl Chloride/Methanol System: A Classic and Robust Method

The reaction of thionyl chloride with methanol in situ generates hydrogen chloride (HCl) and methyl sulfite. The HCl acts as the catalyst for the esterification. This method is widely used for the preparation of amino acid methyl esters.[2][3][4]

The overall reaction can be depicted as follows:

Caption: Synthetic pathway from L-Glutamine to the target molecule.

This protocol is adapted from established procedures for the esterification of amino acids.[2]

Materials:

-

L-Glutamine

-

Anhydrous Methanol (CH₃OH)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Diethyl Ether ((C₂H₅)₂O) or tert-Butyl methyl ether (MTBE)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Drying tube (e.g., with CaCl₂)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube, add anhydrous methanol (e.g., 10 mL per 1 g of L-glutamine).

-

Reagent Addition: Cool the methanol in an ice bath. Slowly and dropwise, add thionyl chloride (approximately 1.2 to 1.5 equivalents relative to L-glutamine) to the chilled methanol with vigorous stirring. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Addition of Starting Material: Once the addition of thionyl chloride is complete, add L-glutamine to the reaction mixture in one portion.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add anhydrous diethyl ether or MTBE and triturate to induce precipitation of the hydrochloride salt.

-

Filtration and Drying: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether or MTBE. Dry the product under vacuum to obtain Methyl 4,5-diamino-5-oxopentanoate hydrochloride.

The Trimethylchlorosilane/Methanol System: A Milder Alternative

Trimethylchlorosilane (TMSCl) reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method is often considered milder and more convenient than the thionyl chloride method.[3][4][5]

This protocol is based on general procedures for amino acid esterification using TMSCl.[3][4]

Materials:

-

L-Glutamine

-

Anhydrous Methanol (CH₃OH)

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous Diethyl Ether ((C₂H₅)₂O) or tert-Butyl methyl ether (MTBE)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend L-glutamine in anhydrous methanol (e.g., 10 mL per 1 g of L-glutamine).

-

Reagent Addition: To the suspension, slowly add trimethylchlorosilane (approximately 2 to 2.5 equivalents relative to L-glutamine) at room temperature with stirring.

-

Reaction: Continue to stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Precipitation: Add anhydrous diethyl ether or MTBE to the residue and stir to precipitate the product.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether or MTBE, and dry under vacuum.

Data Presentation and Characterization

The successful synthesis of Methyl 4,5-diamino-5-oxopentanoate hydrochloride should be confirmed through various analytical techniques.

Table 1: Physicochemical Properties of Methyl 4,5-diamino-5-oxopentanoate hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClN₂O₃ | [1][6] |

| Molecular Weight | 196.63 g/mol | [1][6] |

| Appearance | White to off-white solid | [6] |

| CAS Number | 70830-50-1 (for the (S)-isomer) | [1] |

Characterization Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure of the final product. The ¹H NMR spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm, along with signals for the methylene and methine protons of the glutamine backbone.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the amide and ester carbonyl groups, as well as the N-H and O-H (from the hydrochloride salt) stretching vibrations.

Causality Behind Experimental Choices and Trustworthiness of the Protocol

The choice of anhydrous conditions is critical for the success of these esterification reactions. Water can hydrolyze the ester product and also react with thionyl chloride and TMSCl, reducing their effectiveness. The use of an excess of methanol ensures that the equilibrium of the esterification reaction is driven towards the product side. The isolation of the product as a hydrochloride salt not only simplifies the purification process through precipitation but also protects the free amino group from side reactions and improves the compound's stability for storage.

The protocols provided are based on well-established and frequently cited methods in organic synthesis for the preparation of amino acid esters, lending to their trustworthiness. The monitoring of the reaction by TLC provides a reliable method to ensure the reaction goes to completion, and the characterization techniques outlined are standard procedures for validating the identity and purity of the synthesized compound.

Conclusion

The synthesis of Methyl 4,5-diamino-5-oxopentanoate hydrochloride is most efficiently achieved through the direct esterification of L-glutamine. Both the thionyl chloride/methanol and the trimethylchlorosilane/methanol methods are reliable and yield the desired product in good purity. The choice between these two methods may depend on the specific laboratory safety protocols and the desired reaction conditions, with the TMSCl method offering a milder alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

-

Pianeta Chimica. Problem 2. Available from: [Link]

- Google Patents. CN109516925B - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester.

-

National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

-

MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

-

Journal of the Chemical Society (C): Organic. 1830 J. Chem. SOC. (C), 1967. Available from: [Link]

-

ResearchGate. What is the alternate process for preparing ester hydrochloride?. Available from: [Link]

- Google Patents. US2768966A - Glutamic acid derivatives and process of producing same.

- Google Patents. WO1997028117A1 - Novel processes for producing l-glutamine and novel intermediates for synthesis thereof.

- Google Patents. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester.

- Google Patents. US3105852A - Process for the preparation of l-(+)-glutamine.

-

The Royal Society of Chemistry. acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O. Available from: [Link]

-

PubChem. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. Available from: [Link]

-

The Royal Society of Chemistry. 4. Available from: [Link]

-

PubMed. Deamidation of glutamine by increased plasma gamma-glutamyltransferase is a source of rapid ammonia formation in blood and plasma specimens. Available from: [Link]

-

ResearchGate. SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Available from: [Link]

- Google Patents. L-glutamic acid derivative and synthesis method and application thereof.

- Google Patents. CN102993271A - Preparation method of glycyl-L-glutamine.

- Google Patents. US4966994A - Method for purifying L-glutamine.

-

MDPI. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Available from: [Link]

- Google Patents. CN115505607B - Method for producing L-glutamine by fermentation.

Sources

- 1. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pianetachimica.it [pianetachimica.it]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 4,5-diamino-5-oxopentanoate hydrochloride [cymitquimica.com]

solubility of Methyl 4,5-diamino-5-oxopentanoate hydrochloride in different solvents

Starting Solubility Research

I've initiated comprehensive Google searches to uncover solubility data for Methyl 4, 5-diamino-5-oxopentanoate hydrochloride in common lab solvents like water, ethanol, and methanol. My aim is to build a solid foundation of existing knowledge before moving forward with any calculations or experiments. I anticipate the search results will guide the next stages of my investigation.

Expanding Search Scope

I've widened my Google search to include DMSO and DMF as solvents, and am also looking into the compound's structure, properties, and safety data. Alongside, I'm researching established solubility determination protocols used in drug research. My next step will be to analyze this data for patterns and potential issues related to the compound's behavior. Then, I plan to start crafting the technical guide, beginning with an introduction to Methyl 4,5-diamino-5-oxopentanoate hydrochloride and its solubility importance.

Broadening Research and Planning

I'm now expanding my Google search to include safety data sheets and reports on Methyl 4,5-diamino-5-oxopentanoate hydrochloride from chemical suppliers. Simultaneously, I'm digging into established solubility determination protocols in drug research. This will inform my data analysis, helping identify trends and challenges. I've begun to structure the technical guide, starting with an introduction to the compound and the significance of its solubility.

Gathering Basic Data

I've just obtained some foundational data on Methyl 4,5-diamino-5-oxopentanoate hydrochloride. I've got the molecular formula (C6H13ClN2O3), molecular weight (196.63 g/mol ), and state (solid) pinned down, and have a few CAS numbers to work with now, too.

Analyzing Solubility Data Gaps

I've hit a snag. While I've gathered basic properties and CAS numbers for Methyl 4,5-diamino-5-oxopentanoate hydrochloride, solubility data is elusive. I've only found general solubility protocols and listings on suppliers' sites, not quantitative values for water, ethanol, methanol, DMSO, or DMF. The plan now is to find this specific data or design a suitable experiment.

Assessing Chemical Properties

I've been sifting through the data, but quantitative solubility figures for the compound in specific solvents remain elusive. Nevertheless, I've amassed a substantial amount of information regarding its chemical characteristics, which will be valuable for further exploration.

Crafting a Solubility Guide

I've been examining the compound's properties as a hydrochloride salt of an amino acid ester. Although specific solubility numbers are absent, established guidelines suggest water and polar protic solvents are promising. My research has unearthed standard experimental methods for drug solubility and techniques such as HPLC for concentration measurement. Therefore, I will create a detailed guide outlining an experimental protocol for this compound, including theoretical underpinnings and rationale.

Developing an Experimental Protocol

My search for quantitative solubility data proved fruitless, but I've learned a lot about the compound's nature as a hydrochloride salt of an amino acid ester. While no specific numbers exist, this class typically favors water and polar protic solvents. Standard solubility methods like the shake-flask approach, coupled with techniques like HPLC and UV spectroscopy, seem ideal for measuring concentrations. Therefore, I will create a detailed, technically sound guide outlining an experimental process. I'm focusing on the 'how-to' aspect now, underpinned by clear scientific principles.

An In-depth Technical Guide to Methyl 4,5-diamino-5-oxopentanoate Hydrochloride: Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a derivative of glutamic acid characterized by a methyl ester at the gamma-carboxyl group and an amide at the alpha-carboxyl group. This unique structural arrangement presents a versatile scaffold for chemical modification, making it and its analogs intriguing candidates for investigation in drug discovery and development. While comprehensive biological data on the parent compound is nascent, its structural relationship to key biological molecules suggests potential applications in areas such as antiviral and anticancer research. This guide provides a detailed overview of the physicochemical properties of methyl 4,5-diamino-5-oxopentanoate hydrochloride, proposes a plausible synthetic route for its analogs, outlines key experimental protocols for its evaluation, and discusses potential, though speculative, biological activities and mechanisms of action.

Introduction: The Chemical and Biological Landscape

Methyl 4,5-diamino-5-oxopentanoate hydrochloride, also known by synonyms such as (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride and L-Glutamic acid g-methyl ester a-amide hydrochloride, is a compound with the molecular formula C₆H₁₃ClN₂O₃.[1][2] Its core structure is derived from L-glutamic acid, a fundamental amino acid in cellular metabolism. The presence of a primary amine, a methyl ester, and an amide group provides multiple points for chemical modification, allowing for the generation of a diverse library of analogs and derivatives.

The broader class of diamino acid derivatives has garnered significant interest in medicinal chemistry. For instance, derivatives of adamantane containing diamino functionalities have been explored as antiviral agents.[3] Furthermore, the introduction of primary amino groups into complex molecules like geldanamycin has been utilized to facilitate conjugation with drug delivery systems, enhancing their therapeutic potential.[4] These examples underscore the potential utility of the diamino-oxopentanoate scaffold in developing novel therapeutic agents.

Physicochemical Properties of the Core Compound

A thorough understanding of the physicochemical properties of Methyl 4,5-diamino-5-oxopentanoate hydrochloride is crucial for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClN₂O₃ | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | [1] |

| CAS Number | 1323290-64-7 | [2] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of Analogs and Derivatives: A Proposed Pathway

While specific, detailed synthetic protocols for Methyl 4,5-diamino-5-oxopentanoate hydrochloride are not extensively documented in publicly available literature, a plausible synthetic approach can be extrapolated from established organic chemistry methodologies for similar structures, such as γ-keto esters.[6] A potential route could involve a multi-step synthesis starting from a protected glutamic acid derivative.

Proposed Synthetic Workflow: A Generalized Approach

A logical synthetic strategy would involve the selective protection of the amine and carboxylic acid functionalities of a starting glutamic acid derivative, followed by the introduction of the methyl ester and amide groups, and subsequent deprotection.

Caption: Proposed synthetic workflow for Methyl 4,5-diamino-5-oxopentanoate hydrochloride analogs.

Detailed Experimental Protocol (Representative)

The following is a representative, generalized protocol that would require optimization for specific analogs.

Materials:

-

N-protected L-glutamic acid γ-methyl ester

-

Amine source (e.g., ammonia or an appropriate amine for derivative synthesis)

-

Coupling agents (e.g., DCC, EDC)

-

Deprotection reagents (e.g., TFA, HCl in dioxane)

-

Anhydrous solvents (e.g., DCM, DMF)

-

Silica gel for column chromatography

Procedure:

-

Amide Formation: To a solution of N-protected L-glutamic acid γ-methyl ester in anhydrous DCM, add the coupling agent and the amine source at 0°C. Stir the reaction mixture at room temperature until completion, monitored by TLC.

-

Workup: Filter the reaction mixture to remove any precipitated byproducts. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the protected diamino-oxopentanoate derivative.

-

Deprotection: Dissolve the purified product in a suitable deprotection reagent and stir at room temperature. Monitor the reaction for completion.

-

Isolation: Remove the solvent under reduced pressure. The resulting hydrochloride salt can be triturated with diethyl ether and collected by filtration to yield the final product.

Biological Activity and Potential Therapeutic Applications (Speculative)

Direct biological activity data for Methyl 4,5-diamino-5-oxopentanoate hydrochloride is limited. However, by examining the activities of structurally related compounds, we can hypothesize potential areas for investigation.

Potential as Antiviral Agents

The diamino functionality is a key feature in some antiviral compounds. For example, aminoadamantane derivatives have shown activity against influenza viruses.[7] The presence of two amino groups in the oxopentanoate scaffold could allow for interactions with viral targets, such as ion channels or enzymes, warranting investigation into its antiviral potential.

Potential as Anticancer Agents

Derivatives of pentanoic acid have been explored for their antibacterial and anticancer activities.[6] The core structure of Methyl 4,5-diamino-5-oxopentanoate could serve as a scaffold for the development of novel anticancer agents. Further research is needed to explore the cytotoxicity of its analogs against various cancer cell lines.

Proposed Signaling Pathways for Investigation

Based on the activities of related keto esters, the following signaling pathways are proposed as potential targets for analogs of Methyl 4,5-diamino-5-oxopentanoate. It is important to note that these are speculative and require experimental validation.

Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by diamino-oxopentanoate analogs.

Key Experimental Protocols for Evaluation

To assess the biological potential of Methyl 4,5-diamino-5-oxopentanoate hydrochloride and its analogs, a series of in vitro assays are recommended.

Cytotoxicity Screening: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay (Representative)

Should a specific molecular target be identified, a corresponding enzyme inhibition assay would be crucial. For example, if the compound is hypothesized to be a protease inhibitor, a fluorogenic substrate-based assay could be employed.

Materials:

-

Target enzyme

-

Fluorogenic substrate

-

Assay buffer

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Pre-incubation: Pre-incubate the test compound with the target enzyme in the assay buffer.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. A decrease in the rate of fluorescence increase indicates enzyme inhibition.

Conclusion and Future Directions

Methyl 4,5-diamino-5-oxopentanoate hydrochloride and its derivatives represent a promising, yet underexplored, class of compounds. Their structural similarity to biologically relevant molecules and the potential for diverse chemical modifications make them attractive candidates for drug discovery programs. Future research should focus on the development of efficient and scalable synthetic routes for a library of analogs, followed by comprehensive screening for biological activity, particularly in the areas of virology and oncology. Elucidation of their mechanism of action and identification of specific molecular targets will be critical for their advancement as potential therapeutic agents.

References

-

PubChem. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride. Retrieved from [Link]

-

PubChem. Methyl 5-amino-4-oxopentanoate;chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Liu, X., & Li, H. (2010). Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. Current medicinal chemistry, 17(7), 572–587.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., Polonowski, J., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie (International ed. in English), 49(27), 4519–4523.

-

PubChem. Tert-butyl 4,5-diamino-5-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Zoidis, G., Tsotinis, A., Kolocouris, N., Kelly, J. M., Prathalingam, S. R., Naesens, L., De Clercq, E., & Fytas, G. (2012). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 17(9), 10836–10853.

- Kasuya, Y., Lu, Z., Kopecková, P., & Kopecek, J. (2001). Improved synthesis and evaluation of 17-substituted aminoalkylgeldanamycin derivatives applicable to drug delivery systems. Bioorganic & medicinal chemistry letters, 11(16), 2089–2091.

- Klimochkin, Y. N., Leonova, M. V., & Churakov, A. M. (2017). Synthesis of diacetylamino and diamino derivatives of adamantane series. Russian Journal of Organic Chemistry, 53(10), 1541–1547.

Sources

- 1. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4,5-diamino-5-oxopentanoate hydrochloride [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Improved synthesis and evaluation of 17-substituted aminoalkylgeldanamycin derivatives applicable to drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride | lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl 4,5-diamino-5-oxopentanoate Hydrochloride Precursors

Abstract

Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a derivative of L-glutamine, represents a pivotal starting scaffold for the synthesis of novel bioactive compounds. While this precursor itself is not extensively characterized for biological activity, its structural analogy to glutamine—a key metabolite in numerous physiological and pathological processes—positions its derivatives as promising candidates for therapeutic development. This guide provides an in-depth exploration of the potential biological activities of molecules derived from this precursor, with a primary focus on anticancer applications stemming from the well-established role of glutamine metabolism in cancer. We will also explore potential antimicrobial and enzyme-inhibitory activities. Detailed, field-proven protocols for the synthesis of derivatives and the subsequent evaluation of their biological effects are provided to empower researchers in their drug discovery endeavors.

Introduction: The Significance of Methyl 4,5-diamino-5-oxopentanoate hydrochloride as a Precursor

Methyl 4,5-diamino-5-oxopentanoate hydrochloride (C₆H₁₃ClN₂O₃, Molecular Weight: 196.63 g/mol ) is a chemical entity that can be understood as an esterified and salified form of L-isoglutamine.[1][2] Its true value in the realm of drug discovery lies not in its intrinsic biological activity, but in its potential as a versatile chemical precursor. The presence of multiple reactive sites—an amine, an amide, and an ester group—allows for a wide range of chemical modifications, enabling the generation of a diverse library of derivative compounds.

The structural relationship to glutamine is the cornerstone of the rationale for exploring the biological activities of its derivatives. Glutamine is the most abundant amino acid in the human body and plays a critical role in a multitude of cellular processes, including nucleotide synthesis, protein synthesis, and energy production.[3][4] Crucially, many cancer cells exhibit a phenomenon known as "glutamine addiction," where they become highly dependent on exogenous glutamine for their rapid proliferation and survival.[5][6] This metabolic reprogramming in cancer cells presents a therapeutic window for agents that can interfere with glutamine uptake or metabolism.[7][8]

Therefore, derivatives of Methyl 4,5-diamino-5-oxopentanoate hydrochloride are hypothesized to act as glutamine antagonists or modulators of glutamine-dependent pathways, leading to potential anticancer effects.[9][10]

Synthesis of Bioactive Derivatives: A Conceptual Framework

The generation of a library of candidate molecules from Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a critical first step. While specific synthetic routes will be dictated by the desired final compounds, a general approach involves leveraging the reactive functional groups of the precursor. For instance, the primary amine can be a nucleophile in reactions to form amides, sulfonamides, or be subjected to reductive amination. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides.

A generalized workflow for the synthesis of derivatives is presented below.

Caption: Generalized workflow for synthesizing a library of derivatives.

Unveiling Biological Activity: Key Screening Platforms

Once a library of derivatives has been synthesized and characterized, the next crucial phase is to screen for biological activity. Based on the glutamine-centric hypothesis, the primary focus will be on anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: Targeting Glutamine-Addicted Cells

Many cancer cells are highly reliant on glutamine metabolism for their growth and survival.[4][6] Derivatives of Methyl 4,5-diamino-5-oxopentanoate hydrochloride can be screened for their ability to selectively kill cancer cells, likely by interfering with glutamine-dependent pathways.

A foundational method for assessing the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[12]

Table 1: Hypothetical Cytotoxicity Data for a Derivative Compound

| Cell Line | Derivative Concentration (µM) | % Cell Viability (relative to control) | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 0.1 | 98.2 ± 2.1 | 12.5 |

| 1 | 85.7 ± 3.5 | ||

| 10 | 52.1 ± 4.2 | ||

| 50 | 21.3 ± 2.8 | ||

| 100 | 5.6 ± 1.5 | ||

| A549 (Lung Cancer) | 0.1 | 99.1 ± 1.8 | 18.9 |

| 1 | 90.3 ± 2.9 | ||

| 10 | 60.5 ± 3.7 | ||

| 50 | 28.4 ± 3.1 | ||

| 100 | 8.2 ± 1.9 | ||

| HEK293 (Normal Kidney) | 0.1 | 99.5 ± 1.5 | >100 |

| 1 | 97.8 ± 2.0 | ||

| 10 | 92.4 ± 3.3 | ||

| 50 | 85.1 ± 4.0 | ||

| 100 | 76.9 ± 5.2 |

Detailed Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare a stock solution of the derivative compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (solvent only).

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Broad-Spectrum Screen

Given the prevalence of amino acid and peptide-based natural products with antimicrobial properties, it is prudent to screen the synthesized derivatives for antibacterial and antifungal activity.

Initial screening can be performed using the disk diffusion method, a qualitative assay to identify compounds with antimicrobial activity.[14][15] This is followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.[16][17]

Table 2: Hypothetical Antimicrobial Activity Data

| Microbial Strain | Disk Diffusion Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | 18 | 16 |

| Escherichia coli | 8 | >128 |

| Pseudomonas aeruginosa | 6 | >128 |

| Candida albicans | 15 | 32 |

Detailed Experimental Protocol: Antimicrobial Susceptibility Testing

-

Disk Diffusion Assay:

-

Prepare a standardized inoculum of the test microorganism.

-

Uniformly streak the inoculum onto a Mueller-Hinton agar plate.[15]

-

Impregnate sterile paper disks with a known concentration of the derivative compound and place them on the agar surface.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disk.

-

-

Broth Microdilution Assay:

-

Perform serial two-fold dilutions of the derivative compound in a 96-well microtiter plate containing appropriate broth medium.[17]

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plate under suitable conditions.

-

Determine the MIC by visually inspecting for the lowest concentration that prevents visible growth.[15]

-

Caption: Workflow for antimicrobial susceptibility testing.

Enzyme Inhibition Assays: A Mechanistic Approach

Derivatives of Methyl 4,5-diamino-5-oxopentanoate hydrochloride could potentially inhibit enzymes involved in glutamine metabolism, such as glutaminase, or other enzymes for which they have structural similarity to the natural substrate.

A general protocol for assessing enzyme inhibition involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.[18]

Detailed Experimental Protocol: Enzyme Inhibition

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the enzyme of interest.

-

Prepare a stock solution of the enzyme, its substrate, and the derivative compound (inhibitor).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor.

-

Include a control without the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of the product using a plate reader.[19]

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC₅₀ value of the inhibitor.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both the substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[20]

-

Sources

- 1. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4,5-diamino-5-oxopentanoate hydrochloride [cymitquimica.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Glutamine metabolism in cancers: Targeting the oxidative homeostasis [frontiersin.org]

- 6. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 8. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hopkinsmedicine.org [hopkinsmedicine.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. woah.org [woah.org]

- 14. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 15. apec.org [apec.org]

- 16. mdpi.com [mdpi.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4,5-diamino-5-oxopentanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract